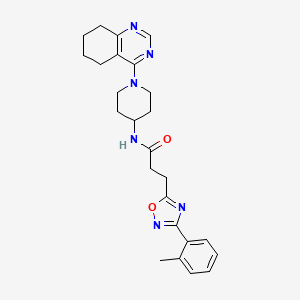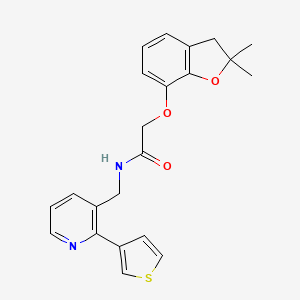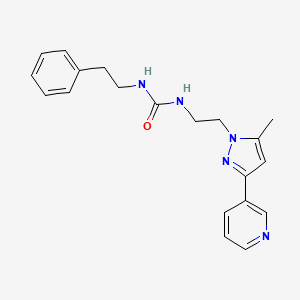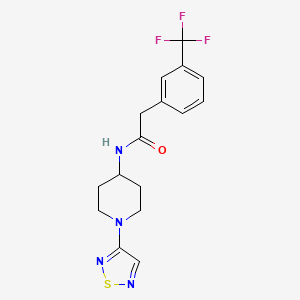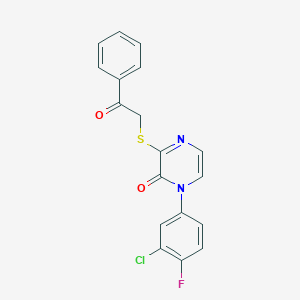
1-(3-Chloro-4-fluorophenyl)-3-phenacylsulfanylpyrazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-fluorophenyl)-3-phenacylsulfanylpyrazin-2-one, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a pyrazinone derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
A study focused on the synthesis of new fused 1,2,4-triazole derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety, a compound structurally related to 1-(3-Chloro-4-fluorophenyl)-3-phenacylsulfanylpyrazin-2-one. These compounds were synthesized and their antitumor activity was evaluated against a panel of sixty cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer. Some compounds exhibited moderate to excellent growth inhibition, highlighting the potential of related compounds in antitumor applications (Bhat et al., 2009).
Tuberculostatic Activity
Research on pyrazine derivatives, which share a core structure with this compound, revealed the synthesis of compounds with potential tuberculostatic activity. The study elaborated on the synthesis process and the in vitro testing of these derivatives for their effectiveness against tuberculosis, showing promising results for certain compounds with MIC values indicating substantial tuberculostatic activity (Foks et al., 2005).
Fluorescence Sensing of Ions
A study on the development of main group-based anion sensors included derivatives structurally similar to this compound. These compounds demonstrated the ability to detect fluoride ions in water at sub-ppm concentrations through a distinct turn-on fluorescence response, indicating their potential application in environmental monitoring and chemical sensing (Hirai et al., 2016).
Antimicrobial Agents
Another study synthesized 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents through a Vilsmeier–Haack reaction approach. These compounds, sharing a common structural motif with this compound, were screened for their in vitro antibacterial, antifungal, and antioxidant activities. Results showed that some synthesized compounds exhibited a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, suggesting their utility in pharmaceutical applications (Bhat et al., 2016).
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-phenacylsulfanylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O2S/c19-14-10-13(6-7-15(14)20)22-9-8-21-17(18(22)24)25-11-16(23)12-4-2-1-3-5-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPZTQMFIPNYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2738400.png)
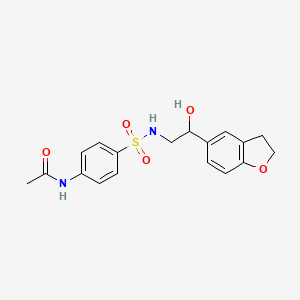
![2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2738402.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2738405.png)
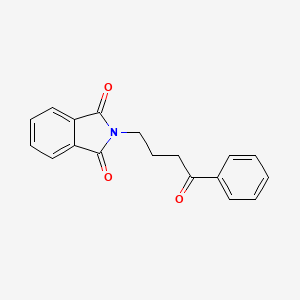
![1-(Azepan-1-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2738407.png)
![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2738409.png)

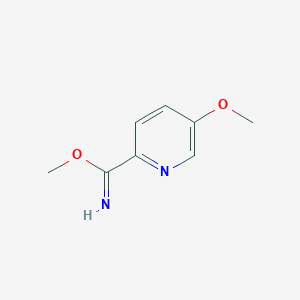
![N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2738416.png)
